molecular formula C12H20N2O4 B14382313 7-(2-Oxohexahydro-1H-furo[3,4-d]imidazol-4-yl)heptanoic acid CAS No. 88193-41-3

7-(2-Oxohexahydro-1H-furo[3,4-d]imidazol-4-yl)heptanoic acid

Cat. No.: B14382313
CAS No.: 88193-41-3
M. Wt: 256.30 g/mol
InChI Key: GFLPGXNJMFMIFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-Oxohexahydro-1H-furo[3,4-d]imidazol-4-yl)heptanoic acid is a complex organic compound belonging to the class of biotin and derivatives. It features a ureido (tetrahydroimidizalone) ring fused with a tetrahydrofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Oxohexahydro-1H-furo[3,4-d]imidazol-4-yl)heptanoic acid typically involves the cyclization of appropriate precursors under acidic or thermal conditions. The preparation of imidazol-4-ones, a related class of compounds, has been well-documented and involves several methodologies, including the use of acid or heat to activate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-(2-Oxohexahydro-1H-furo[3,4-d]imidazol-4-yl)heptanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

7-(2-Oxohexahydro-1H-furo[3,4-d]imidazol-4-yl)heptanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-(2-Oxohexahydro-1H-furo[3,4-d]imidazol-4-yl)heptanoic acid involves its interaction with specific molecular targets and pathways. As a biotin derivative, it may function as a coenzyme in various enzymatic reactions, facilitating the transfer of chemical groups. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other biotin derivatives such as:

Uniqueness

What sets 7-(2-Oxohexahydro-1H-furo[3,4-d]imidazol-4-yl)heptanoic acid apart is its unique furo-imidazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

88193-41-3

Molecular Formula

C12H20N2O4

Molecular Weight

256.30 g/mol

IUPAC Name

7-(2-oxo-1,3,3a,4,6,6a-hexahydrofuro[3,4-d]imidazol-4-yl)heptanoic acid

InChI

InChI=1S/C12H20N2O4/c15-10(16)6-4-2-1-3-5-9-11-8(7-18-9)13-12(17)14-11/h8-9,11H,1-7H2,(H,15,16)(H2,13,14,17)

InChI Key

GFLPGXNJMFMIFA-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(O1)CCCCCCC(=O)O)NC(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.